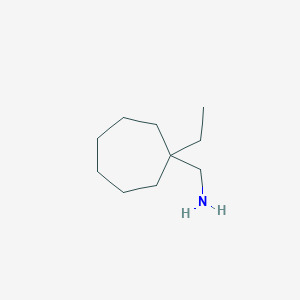
(1-Ethylcycloheptyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethylcycloheptyl)methanamine: is an organic compound with the molecular formula C10H21N It is a primary amine characterized by a seven-membered cycloheptyl ring substituted with an ethyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylcycloheptyl)methanamine typically involves the alkylation of cycloheptanone followed by reductive amination. One common method includes:
Alkylation: Cycloheptanone is reacted with ethyl bromide in the presence of a strong base like sodium hydride to form 1-ethylcycloheptanone.
Reductive Amination: The 1-ethylcycloheptanone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Ethylcycloheptyl)methanamine can undergo various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Acyl chlorides, isocyanates, or sulfonyl chlorides are typically used for forming derivatives.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, ureas, or sulfonamides.
Applications De Recherche Scientifique
(1-Ethylcycloheptyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Ethylcycloheptyl)methanamine involves its interaction with biological targets through its primary amine group. This group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The compound may act as a ligand for certain enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Cycloheptylamine: Similar structure but lacks the ethyl group.
(1-Methylcycloheptyl)methanamine: Similar structure with a methyl group instead of an ethyl group.
Cyclooctylamine: Contains an eight-membered ring instead of a seven-membered ring.
Uniqueness: (1-Ethylcycloheptyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
(1-ethylcycloheptyl)methanamine |
InChI |
InChI=1S/C10H21N/c1-2-10(9-11)7-5-3-4-6-8-10/h2-9,11H2,1H3 |
Clé InChI |
LYLSRCLHLHRRLL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCCCC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




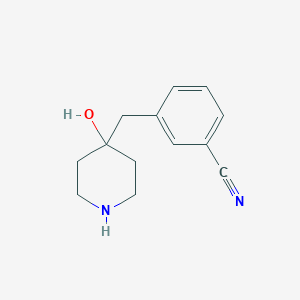
![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)
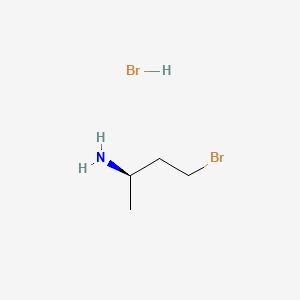

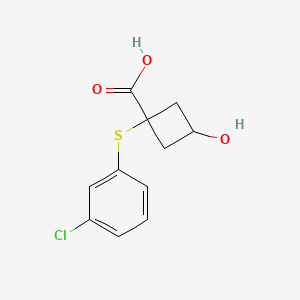
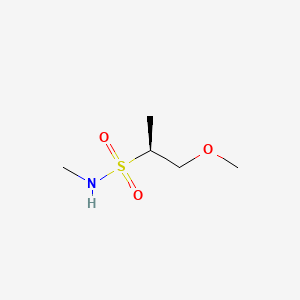

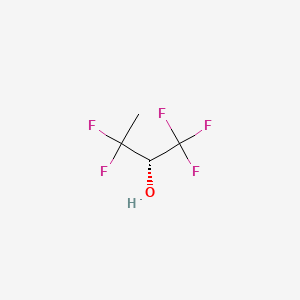
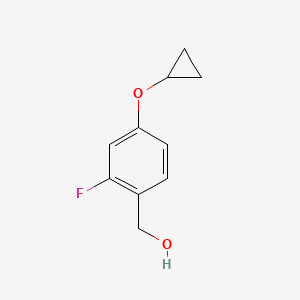
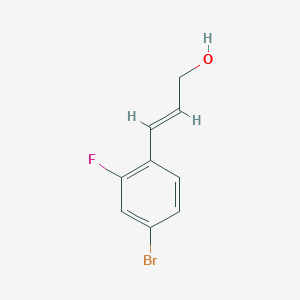
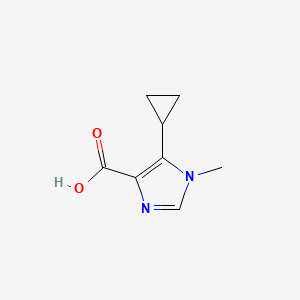
![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
